molecular formula C24H19ClN2O B5788372 N-[(5-chloro-1H-indol-2-yl)methyl]-2,3-diphenylacrylamide

N-[(5-chloro-1H-indol-2-yl)methyl]-2,3-diphenylacrylamide

Cat. No. B5788372
M. Wt: 386.9 g/mol
InChI Key: CJTYJXASHONKTH-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-chloro-1H-indol-2-yl)methyl]-2,3-diphenylacrylamide, also known as CID 3080662, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[(5-chloro-1H-indol-2-yl)methyl]-2,3-diphenylacrylamide is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating various signaling pathways and molecular targets. It has been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and cancer. It also inhibits the activity of Akt, a protein kinase involved in cell survival and proliferation. Moreover, it has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-[(5-chloro-1H-indol-2-yl)methyl]-2,3-diphenylacrylamide has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation. It also inhibits the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurons, it protects against oxidative stress and inflammation-induced neuronal damage. It also enhances synaptic plasticity and improves cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(5-chloro-1H-indol-2-yl)methyl]-2,3-diphenylacrylamide in lab experiments is its high purity and stability. It can be synthesized using various methods, and its purity can be optimized to obtain high yields. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on N-[(5-chloro-1H-indol-2-yl)methyl]-2,3-diphenylacrylamide. One of the directions is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its mechanism of action in more detail, particularly its modulation of signaling pathways and molecular targets. Moreover, future studies could focus on optimizing the synthesis method and improving the bioavailability and pharmacokinetics of this compound.

Synthesis Methods

Several methods have been developed for the synthesis of N-[(5-chloro-1H-indol-2-yl)methyl]-2,3-diphenylacrylamide. One of the most commonly used methods is the reaction of 5-chloroindole-2-carboxaldehyde with 2,3-diphenylacryloyl chloride in the presence of a base. Another method involves the reaction of 5-chloroindole-2-carboxaldehyde with 2,3-diphenylacrylamide in the presence of a base and a coupling agent. These methods have been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

N-[(5-chloro-1H-indol-2-yl)methyl]-2,3-diphenylacrylamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit antitumor activity, anti-inflammatory activity, and neuroprotective effects. In cancer research, this compound has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection research, this compound has been shown to protect against oxidative stress and inflammation-induced neuronal damage. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

(Z)-N-[(5-chloro-1H-indol-2-yl)methyl]-2,3-diphenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O/c25-20-11-12-23-19(14-20)15-21(27-23)16-26-24(28)22(18-9-5-2-6-10-18)13-17-7-3-1-4-8-17/h1-15,27H,16H2,(H,26,28)/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTYJXASHONKTH-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NCC3=CC4=C(N3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\C(=O)NCC3=CC4=C(N3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-N-[(5-chloro-1H-indol-2-yl)methyl]-2,3-diphenylprop-2-enamide

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